An In-depth Technical Guide to the Chemical Properties of 1-Chloro-4-(4-methoxyphenyl)phthalazine
An In-depth Technical Guide to the Chemical Properties of 1-Chloro-4-(4-methoxyphenyl)phthalazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safety considerations for 1-Chloro-4-(4-methoxyphenyl)phthalazine. This compound is a valuable heterocyclic building block in medicinal chemistry, primarily utilized as a reactive intermediate for the synthesis of a diverse range of biologically active molecules. Its utility stems from the strategic placement of a reactive chlorine atom on the phthalazine core, which allows for versatile functionalization.
Core Chemical and Physical Properties
1-Chloro-4-(4-methoxyphenyl)phthalazine is a substituted aromatic heterocyclic compound. The presence of the electron-rich methoxyphenyl group, the phthalazine nitrogen-containing scaffold, and the reactive chloro substituent contribute to its unique chemical character.
| Property | Value | Source(s) |
| CAS Number | 128615-83-8 | [1][2] |
| Molecular Formula | C₁₅H₁₁ClN₂O | [1] |
| Molecular Weight | 270.71 g/mol | [1] |
| Appearance | Likely a solid (crystalline or powder) | Inferred from related compounds[3] |
| Melting Point | Not explicitly reported; related compounds have melting points in the range of 109-163°C | Inferred from related compounds[3][4] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and THF. | Inferred from general properties of similar heterocyclic compounds. |
Synthesis of 1-Chloro-4-(4-methoxyphenyl)phthalazine
The synthesis of 1-Chloro-4-(4-methoxyphenyl)phthalazine is typically achieved through a two-step process. This involves the initial formation of the corresponding phthalazinone, followed by a chlorination reaction. This synthetic strategy is a common and effective method for preparing 1-chlorophthalazine derivatives.[5][6]
Step 1: Synthesis of 4-(4-methoxyphenyl)phthalazin-1(2H)-one
The precursor, 4-(4-methoxyphenyl)phthalazin-1(2H)-one, is synthesized via a condensation reaction between 2-(4-methoxybenzoyl)benzoic acid and hydrazine hydrate.
Experimental Protocol:
-
To a solution of 2-(4-methoxybenzoyl)benzoic acid in a suitable solvent such as absolute ethanol, add hydrazine hydrate.
-
The reaction mixture is then heated under reflux for several hours.
-
Upon cooling, the product, 4-(4-methoxyphenyl)phthalazin-1(2H)-one, precipitates out of the solution.
-
The solid is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried.
-
If necessary, the crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.[4]
Step 2: Chlorination to 1-Chloro-4-(4-methoxyphenyl)phthalazine
The synthesized 4-(4-methoxyphenyl)phthalazin-1(2H)-one is then converted to the target compound by treatment with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[5][6]
Experimental Protocol:
-
A mixture of 4-(4-methoxyphenyl)phthalazin-1(2H)-one and phosphorus oxychloride (POCl₃) is heated under reflux. Phosphorus pentachloride (PCl₅) can be used as an additive to enhance the reaction.[5]
-
The reaction is monitored until completion.
-
After cooling, the reaction mixture is carefully poured onto crushed ice to quench the excess POCl₃.
-
The resulting precipitate, 1-Chloro-4-(4-methoxyphenyl)phthalazine, is collected by filtration.
-
The crude product is washed thoroughly with water and then purified, typically by recrystallization from a solvent such as ethanol.[5]
Caption: Synthetic workflow for 1-Chloro-4-(4-methoxyphenyl)phthalazine.
Chemical Reactivity and Mechanistic Insights
The chemical reactivity of 1-Chloro-4-(4-methoxyphenyl)phthalazine is dominated by the C-Cl bond at the 1-position of the phthalazine ring. This position is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atom.
Nucleophilic Aromatic Substitution (SNA)
The chloro group is a good leaving group and can be readily displaced by a variety of nucleophiles. This makes the compound an excellent substrate for nucleophilic aromatic substitution reactions.
Mechanism: The reaction generally proceeds via an addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a tetrahedral intermediate known as a Meisenheimer complex. The aromaticity of the phthalazine ring is temporarily disrupted. In the subsequent step, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored. The presence of the nitrogen atoms in the phthalazine ring helps to stabilize the negative charge in the Meisenheimer intermediate, thus facilitating the reaction.[7][8]
Common Nucleophiles:
-
N-Nucleophiles: Primary and secondary amines, hydrazines, and other nitrogen-containing heterocycles readily react to form the corresponding 1-amino- or 1-hydrazinyl-phthalazine derivatives.[5][6]
-
O-Nucleophiles: Alkoxides and phenoxides can displace the chloride to form ethers.
-
S-Nucleophiles: Thiolates can be used to introduce sulfur-containing moieties.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution.
Palladium-Catalyzed Cross-Coupling Reactions
1-Chloro-4-(4-methoxyphenyl)phthalazine is also a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
This reaction involves the coupling of the chlorophthalazine with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a versatile method for introducing new aryl or vinyl substituents at the 1-position.
Reaction Scheme:
Mechanism: The catalytic cycle typically involves:
-
Oxidative Addition: The palladium(0) catalyst inserts into the C-Cl bond of the phthalazine.
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst.[9][10][11]
This is a palladium-catalyzed reaction for the formation of C-N bonds. It offers an alternative to classical nucleophilic substitution for the introduction of amino groups and can be particularly useful for less reactive amines or when milder conditions are required.
Reaction Scheme:
Mechanism: The mechanism is similar to other palladium-catalyzed cross-coupling reactions and involves oxidative addition, formation of a palladium-amido complex, and reductive elimination.[12][13][14]
Caption: Overview of key palladium-catalyzed cross-coupling reactions.
Spectroscopic Characterization
-
¹H NMR: The spectrum would show signals corresponding to the protons on the phthalazine ring system and the methoxyphenyl group. The protons on the benzene ring of the phthalazine would likely appear as multiplets in the aromatic region. The protons on the methoxyphenyl group would appear as two doublets (an AA'BB' system) in the aromatic region, and a singlet for the methoxy (-OCH₃) protons around 3.8 ppm.
-
¹³C NMR: The spectrum would display signals for all 15 carbon atoms. The carbon attached to the chlorine atom would be shifted downfield. The methoxy carbon would appear around 55 ppm.
-
IR Spectroscopy: Characteristic absorption bands would be expected for C=N and C=C stretching vibrations in the aromatic system (around 1600-1450 cm⁻¹), C-O stretching of the methoxy group, and C-Cl stretching.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
Safety and Handling
No specific Material Safety Data Sheet (MSDS) is publicly available for 1-Chloro-4-(4-methoxyphenyl)phthalazine. However, based on the safety information for related chlorophthalazines and other chlorinated heterocyclic compounds, the following precautions should be taken:
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust.[15][16]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.[15][16]
-
First Aid:
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth with water. Do not induce vomiting.
-
-
Storage: Store in a tightly closed container in a dry and cool place.[2]
Applications in Research and Drug Development
1-Chloro-4-(4-methoxyphenyl)phthalazine is not typically an end-product but rather a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The phthalazine scaffold is a "privileged structure" in medicinal chemistry, and its derivatives have been investigated for a wide range of biological activities, including:
The ability to easily modify the 1-position of the phthalazine ring via the reactions described above allows for the creation of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.
Conclusion
1-Chloro-4-(4-methoxyphenyl)phthalazine is a versatile and valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its synthesis is straightforward, and its reactivity is well-defined, centering on the facile displacement of the chloro group by various nucleophiles and its participation in modern cross-coupling reactions. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for its effective utilization in the development of novel and potentially therapeutic compounds. As with all chemical reagents, appropriate safety precautions should be observed during handling and use.
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